molecular formula C10H16O2 B571414 8-Methylnon-6-ynoic acid CAS No. 780760-97-6

8-Methylnon-6-ynoic acid

Cat. No.: B571414
CAS No.: 780760-97-6
M. Wt: 168.236
InChI Key: FACPYQQBJHYILA-UHFFFAOYSA-N
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Description

8-Methylnon-6-ynoic acid is a synthetic fatty acid featuring a terminal alkyne group, with the molecular formula C10H16O2 and a molecular weight of 168.24 g/mol . Its structure, defined by the SMILES string CC(C#CCCCCC(=O)O)C, incorporates a triple bond which makes it a valuable building block in organic synthesis and chemical biology . The terminal alkyne allows this compound to participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This property is instrumental in bioconjugation, probe development, and the creation of more complex molecules for pharmaceutical research and material science. The compound is provided for research and development purposes. This product is intended for use in a laboratory setting by qualified professionals only. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

780760-97-6

Molecular Formula

C10H16O2

Molecular Weight

168.236

IUPAC Name

8-methylnon-6-ynoic acid

InChI

InChI=1S/C10H16O2/c1-9(2)7-5-3-4-6-8-10(11)12/h9H,3-4,6,8H2,1-2H3,(H,11,12)

InChI Key

FACPYQQBJHYILA-UHFFFAOYSA-N

SMILES

CC(C)C#CCCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key attributes of 8-methylnon-6-ynoic acid with its saturated and unsaturated analogs:

Compound Molecular Formula Molecular Weight Bond Type (Position) Key Features
This compound C₁₀H₁₆O₂ 168.24 g/mol Triple bond (C6–C7) High reactivity due to alkyne group
(E)-8-Methylnon-6-enoic acid C₁₀H₁₈O₂ 170.25 g/mol Double bond (C6–C7) Thermal degradant of capsaicin
8-Methylnonanoic acid C₁₀H₂₀O₂ 172.26 g/mol Saturated Used in glycine conjugate synthesis
Notes:
  • The ynoic acid’s triple bond confers heightened reactivity in click chemistry and cycloaddition reactions compared to the enoic acid’s double bond .
  • The enoic acid is a known metabolite in capsaicin biosynthesis, linking leucine/valine pathways to capsaicin production .
(E)-8-Methylnon-6-enoic Acid
  • Synthesis : Produced via thermal degradation of capsaicin (a vanilloid in chili peppers) .
  • Applications: Precursor for capsiate (vanillyl ester), a non-pungent capsaicin analog with bioactive properties . Used in acyl chloride form (trans-8-methyl-6-nonenoyl chloride) for esterification reactions .
8-Methylnonanoic Acid
  • Synthesis: Prepared via reaction of 8-methylnonanoic acid with glycine, yielding (8-methylnonanoyl)glycine in 91% yield under mild conditions (65°C, 1 hour) .
  • Applications : Intermediate in peptide mimetics and surfactant research.
This compound (Hypothetical)
  • Predicted Reactivity : The alkyne group enables Huisgen cycloaddition (e.g., with azides) for bioconjugation or polymer chemistry.
  • Potential Applications: Pharmaceutical intermediate or probe in bioorthogonal chemistry.

Research Findings

Capsaicin Degradation: Thermal processing of capsaicin generates (E)-8-methylnon-6-enoic acid, which retains bioactivity but lacks pungency .

Synthetic Efficiency: 8-Methylnonanoic acid derivatives are synthesized in high yields (>90%) under scalable conditions, demonstrating industrial viability .

Structural Insights: NMR and HRESIMS data confirm the trans configuration of the enoic acid’s double bond, critical for its esterification reactivity .

Q & A

Q. What are the standard synthetic routes for 8-Methylnon-6-ynoic acid, and how can purity be validated?

Methodological Answer:

  • Synthesis : Common methods include alkyne functionalization via Sonogashira coupling or Cadiot-Chodkiewicz reactions, followed by carboxylation. For example, coupling 8-methylnon-6-yne with a protected CO₂ precursor under palladium catalysis .
  • Characterization : Use NMR (¹H/¹³C) to confirm alkyne (δ ~2.0–3.0 ppm) and carboxylic acid (δ ~10–12 ppm) groups. GC-MS can verify molecular weight (MW: 168.24 g/mol) and detect impurities. Purity ≥95% is typically required for reproducible studies, assessed via HPLC with UV detection at 210 nm .

Q. How should researchers design initial experiments to study the compound’s stability under varying conditions?

Methodological Answer:

  • Stability Testing :

Thermal Stability : Use thermogravimetric analysis (TGA) at 25–200°C to detect decomposition.

pH Sensitivity : Dissolve the compound in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy over 24 hours.

Light Exposure : Conduct photostability tests under UV/visible light (ICH Q1B guidelines).

  • Data Interpretation : Compare retention times (HPLC) and spectral shifts (FTIR) pre/post exposure to identify degradation products .

Q. What are the key spectral benchmarks (NMR, IR) for confirming this compound’s structure?

Methodological Answer:

  • NMR :
  • ¹H: Terminal alkyne protons (C≡CH) at δ ~1.8–2.2 ppm (triplet, J = 2.6 Hz).
  • ¹³C: Alkyne carbons at δ ~70–85 ppm (sp-hybridized), carboxylic carbon at δ ~170–175 ppm.
    • IR : Sharp peaks at ~3300 cm⁻¹ (≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch), and ~1700 cm⁻¹ (C=O stretch).
    • Validation : Cross-reference with computational simulations (e.g., DFT for NMR chemical shifts) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?

Methodological Answer:

  • Step 1 : Re-examine experimental conditions (e.g., solvent polarity, temperature) that may affect coupling constants.
  • Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping signals and confirm connectivity.
  • Step 3 : Rule out impurities via high-resolution MS. If unresolved, consider dynamic effects (e.g., rotational barriers) or isotopic labeling for clarity .

Q. What strategies optimize the compound’s catalytic applications despite its low solubility in polar solvents?

Methodological Answer:

  • Functionalization : Introduce solubilizing groups (e.g., PEG chains) via esterification of the carboxylic acid.
  • Nanocarrier Systems : Encapsulate in cyclodextrins or liposomes to enhance aqueous dispersion.
  • Activity Testing : Use kinetic assays (e.g., UV-Vis monitoring of substrate conversion) to compare modified vs. native compound efficacy .

Q. How should researchers address discrepancies in reported bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (cell lines, concentrations, controls) from primary sources. For example, IC₅₀ values may vary due to differential cell permeability.
  • Standardization : Replicate experiments using harmonized protocols (e.g., OECD guidelines for cytotoxicity).
  • Statistical Validation : Apply ANOVA or Bayesian inference to assess variability significance. Report confidence intervals to contextualize findings .

Q. What advanced computational methods predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

  • DFT/MD Simulations : Model transition states for alkyne-carboxylation reactions using Gaussian or ORCA software.
  • Solvent Effects : Apply COSMO-RS to predict solvation energies in ionic liquids or supercritical CO₂.
  • Validation : Cross-check computational results with experimental kinetic data (e.g., Arrhenius plots) .

Data Presentation & Reproducibility Guidelines

  • Raw Data : Include spectra, chromatograms, and kinetic curves in supplementary materials. Label axes clearly (e.g., “Wavelength (nm)” vs. “Absorbance”) .
  • Reproducibility : Document instrument calibration (e.g., NMR shimming, HPLC column batch) and environmental controls (humidity, temperature) .
  • Ethical Reporting : Disclose conflicts of interest and negative results to avoid publication bias .

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